molecular formula C7H9NO2S B124070 Methyl 2-amino-5-methylthiophene-3-carboxylate CAS No. 19369-53-0

Methyl 2-amino-5-methylthiophene-3-carboxylate

Cat. No. B124070
CAS RN: 19369-53-0
M. Wt: 171.22 g/mol
InChI Key: GHPDMFBHITXJAZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-methylthiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds with a sulfur atom in a five-membered ring, and this particular derivative features an amino group and a carboxylate ester, indicating potential for various chemical transformations and applications in organic synthesis.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored through various methods. For instance, a practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate has been developed using Chan-Lam cross-coupling, which tolerates a broad range of functional groups . Another study demonstrated the synthesis of 2-N-organylaminothiophenes via a one-pot reaction from isothiocyanates and lithiomethoxyallene, showcasing the versatility of thiophene chemistry . The Gewald reaction has also been employed to synthesize 2-aminothiophene-3-carboxylates with various aryl groups at the 4-position, highlighting a method for introducing diversity into the thiophene core .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, with potential for tautomerism as seen in the equilibrium between amino and imino forms of N-monosubstituted aminothiophenes . The crystal structure of a related compound, ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate, revealed intermolecular interactions and provided insights into the geometrical parameters of such molecules .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For example, 3-amino-2-carbamoylthiophene reacted with cycloalkanones to form imines, indicating the reactivity of the amino group in condensation reactions . Nucleophilic substitution reactions have also been reported, such as the synthesis of triazine derivatives from methyl 3-aminothiophene-2-carboxylate . Furthermore, the nitration of methyl-3-hydroxythiophene-2-carboxylate led to products that underwent O to N acyl migrations, demonstrating the reactivity of the hydroxy group in electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be quite diverse. For instance, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate exhibited novel fluorescence properties, which could be of interest for materials science applications . The practical preparation of ethyl 2-methylthiophene-3-carboxylate was achieved under noncryogenic conditions, suggesting good stability and ease of handling for this class of compounds .

Scientific Research Applications

Fluorescence Properties

Research on related compounds such as Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate indicates novel fluorescence properties. These findings suggest potential applications in materials science and analytical chemistry for Methyl 2-Amino-5-methylthiophene-3-carboxylate due to its structural similarity (Guo Pusheng, 2009).

Crystal Structure Analysis

The crystal structure of Methyl 3-Aminothiophene-2-carboxylate, a closely related compound, has been analyzed, revealing its potential in organic synthesis, medicine, dyes, and pesticides. This implies the structural and interaction analysis of Methyl 2-Amino-5-methylthiophene-3-carboxylate could also be significant in these fields (Y. Tao et al., 2020).

Synthetic Applications

Methyl 2-Amino-5-methylthiophene-3-carboxylate may have applications in the synthesis of complex organic molecules. For example, ethyl 2-methylthiophene-3-carboxylate has been used in various synthetic processes, indicating a potential similar utility for Methyl 2-Amino-5-methylthiophene-3-carboxylate (M. Kogami & N. Watanabe, 2011).

Dyeing Polyester Fibers

Compounds structurally related to Methyl 2-Amino-5-methylthiophene-3-carboxylate, such as Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, have been used in the production of monoazo disperse dyes for dyeing polyester fibers. This indicates a potential application of Methyl 2-Amino-5-methylthiophene-3-carboxylate in the textile industry (O. Iyun et al., 2015).

Phase Transfer Catalysis

The synthesis of 3-Aminothiophene-2-carboxylates using eco-friendly phase transfer catalysis techniques suggests that Methyl 2-Amino-5-methylthiophene-3-carboxylate could also be synthesized using similar methods, contributing to greener chemistry practices (R. D. Shah, 2011).

properties

IUPAC Name

methyl 2-amino-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPDMFBHITXJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350228
Record name methyl 2-amino-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-methylthiophene-3-carboxylate

CAS RN

19369-53-0
Record name methyl 2-amino-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl-2-amino-5-methyl-3-thiophenecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PT SE, D Pfundt, P Rayner, M Johnson - J. Med. Chem, 1980 - bettinger.de
… To a stirred suspension of sodium hydride (2 g) in dry tetrahydrofuran (25 mL) under a nitrogen atmosphere was added a solution of methyl 2-amino-5-methylthiophene-3-carboxylate (…
Number of citations: 1 www.bettinger.de

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